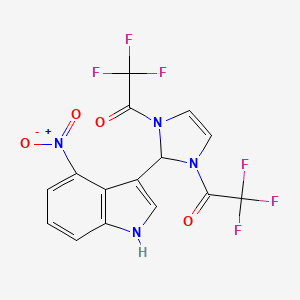
エメラルジン塩基ポリアニリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Emeraldine base polyaniline is a conducting polymer that belongs to the family of polyaniline compounds. It is known for its unique electrical properties, which make it a subject of extensive research and application in various fields. Emeraldine base polyaniline is the most stable form of polyaniline and is characterized by its blue color in its base form and green color when protonated to form emeraldine salt .
科学的研究の応用
Emeraldine base polyaniline has a wide range of scientific research applications:
作用機序
Target of Action
Emeraldine base polyaniline (PANI-EB) is an intrinsically conducting polymer (ICP) that can be formed by oxidative polymerization of aniline . The primary targets of PANI-EB are the corrosive agents against which it exhibits a protective mechanism . It also targets multi-walled carbon nanotubes (MWCNTs) to form a nanocomposite used in electro-sensitive detection of certain metals .
Mode of Action
PANI-EB contains oxidized diimine and reduced diamine . It can be modified into the conjugating emeraldine base form by p-type doping with protonic acid . The proton induced spin unpaired mechanism leads to a structural change with one pair unpaired spin per repeat unit without any alter in the number of the electrons .
Biochemical Pathways
The biochemical pathways of PANI-EB involve the oxidative polymerization of aniline . This process forms a polymer with a structure that alternates between oxidized diimine and reduced diamine units . The emeraldine base then undergoes a reversible oxidation reaction, yielding an oxidation product with an unpaired electron, which is the emeraldine salt polaron-bipolaron .
Pharmacokinetics
PANI-EB is soluble in m-cresol, DMAC, DMF, DMSO, and NMP .
Result of Action
The result of PANI-EB’s action is the formation of a conductive polymer with a unique structure. This structure allows PANI-EB to exhibit high environmental stability and tunable conductivity . It can also form a nanocomposite with MWCNTs, which can be used to functionalize glassy carbon electrodes for the electro-sensitive detection of cadmium (Cd (II)) and lead (Pb (II)) .
Action Environment
The action of PANI-EB is influenced by environmental factors such as pH and the presence of protonic acids. PANI-EB forms at pH>7 . Its conductivity and solubility can be modified by p-type doping with protonic acid . Furthermore, PANI-EB is environmentally stable, which enhances its efficacy and stability in various applications .
生化学分析
Biochemical Properties
The biochemical properties of Emeraldine base polyaniline are not fully understood yet. It is known that this compound can interact with various biomolecules. For instance, it can bind to proteins and enzymes, altering their function and potentially influencing biochemical reactions .
Cellular Effects
Emeraldine base polyaniline can have various effects on cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it can bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression .
Dosage Effects in Animal Models
The effects of Emeraldine base polyaniline can vary with different dosages in animal models .
Metabolic Pathways
Emeraldine base polyaniline may be involved in various metabolic pathways. It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Emeraldine base polyaniline can be transported and distributed within cells and tissues . It can interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Emeraldine base polyaniline can be synthesized through various methods, including chemical oxidation and electrochemical polymerization. The most common method involves the oxidative polymerization of aniline using ammonium peroxydisulfate as an oxidant in an acidic medium . The reaction typically takes place under ice bath conditions to control the reaction rate and temperature. Industrial production methods often involve the use of stabilizers, such as potato starch, to enhance the physicochemical properties and processability of the resulting polyaniline .
化学反応の分析
Emeraldine base polyaniline undergoes several types of chemical reactions, including oxidation, reduction, and protonation.
Oxidation: The compound can be oxidized to form pernigraniline, which is the fully oxidized state of polyaniline.
Reduction: It can be reduced to form leucoemeraldine, the fully reduced state.
Protonation: Protonation of emeraldine base polyaniline with acids converts it to emeraldine salt, which is highly conductive.
Common reagents used in these reactions include ammonium peroxydisulfate for oxidation and various acids for protonation. The major products formed from these reactions are the different oxidation states of polyaniline, each with distinct electrical properties .
類似化合物との比較
Emeraldine base polyaniline is often compared with other conducting polymers such as polypyrrole, polythiophene, and polyacetylene.
Polypyrrole: Known for its high conductivity and stability, but less flexible compared to polyaniline.
Polythiophene: Offers better processability and environmental stability but has lower conductivity than polyaniline.
Polyacetylene: Exhibits high conductivity but is less stable and more difficult to process compared to polyaniline.
Emeraldine base polyaniline stands out due to its ease of synthesis, high environmental stability, and tunable electrical properties through doping and protonation .
特性
CAS番号 |
25233-30-1 |
|---|---|
分子式 |
NA |
分子量 |
5000~100000 |
同義語 |
Emeraldine base polyaniline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)
